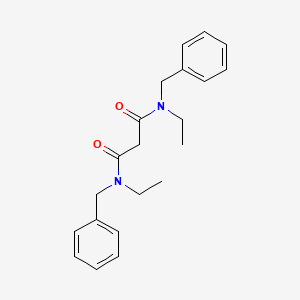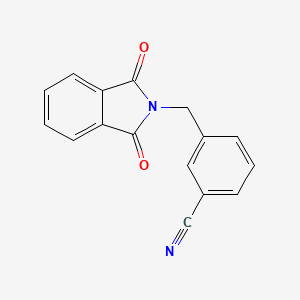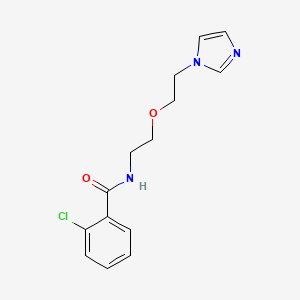![molecular formula C19H19FN4O B2467165 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 1170121-37-5](/img/structure/B2467165.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an aromatic aldehyde . In the case of this specific compound, further reactions would be needed to introduce the piperazine and fluorophenyl groups.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the imidazole ring and the other functional groups. For example, the imidazole ring can participate in a variety of reactions due to its amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For example, it is likely to be soluble in polar solvents due to the presence of polar functional groups . The exact properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
- A study found that azole-containing piperazine derivatives, similar in structure to the compound , exhibited moderate to significant antibacterial and antifungal activities. Compounds with similar structures showed remarkable and broad-spectrum antimicrobial efficacy against various tested strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Anticancer Activity
- Another study synthesized benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, structurally related to the query compound, which were identified as new anti-mycobacterial chemotypes. Several of these compounds showed potential anti-tubercular activity with low cytotoxicity (Pancholia et al., 2016).
Antipsychotic Potential
- Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a similar molecular framework, found these compounds to have an antipsychotic-like profile in behavioral animal tests, without interacting with dopamine receptors. This suggests potential for similar compounds in antipsychotic medication (Wise et al., 1987).
Anti-HIV Activity
- A study on β-carboline derivatives, which include compounds structurally akin to the query compound, found that some of these analogues displayed selective inhibition of HIV-2 strain, providing insights into potential applications in HIV treatment (Ashok et al., 2015).
Corrosion Inhibition
- Benzimidazole derivatives, structurally related to the compound , were found to be effective corrosion inhibitors for N80 steel in hydrochloric acid, suggesting applications in industrial corrosion protection (Yadav et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing imidazole and piperazine moieties have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds containing imidazole and piperazine moieties are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Compounds containing imidazole and piperazine moieties are known to interact with various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
It’s worth noting that compounds containing imidazole and piperazine moieties are generally well-absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Compounds containing imidazole and piperazine moieties are known to exhibit a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
Like all drugs, the action of this compound can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-15-5-3-4-14(12-15)19(25)24-10-8-23(9-11-24)13-18-21-16-6-1-2-7-17(16)22-18/h1-7,12H,8-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOYNKQEVKWWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2467084.png)


![2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2467090.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2467091.png)
![N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2467093.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2467094.png)
![6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2467097.png)
![Ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467099.png)
![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester](/img/structure/B2467102.png)
![N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2467103.png)
![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2467104.png)
